2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a complex organic molecule. It contains several functional groups including dimethoxy, methyl, imidazo[1,2-a]pyridin, phenyl, and sulfonamide groups. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic imidazo[1,2-a]pyridin and phenyl rings suggests that the compound may have planar regions. The electron-donating methoxy groups and the electron-withdrawing sulfonamide group could create interesting electronic effects within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water . The aromatic rings and methoxy groups could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has delved into the synthesis of new heterocycles based on sulfonamide moieties, demonstrating significant antimicrobial activities. These studies underscore the versatility of sulfonamides in creating compounds that could combat bacterial and fungal infections effectively. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties, highlighting the potential of such compounds in therapeutic applications (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Radiosensitizing Properties
The creation of sulfonamide derivatives has also been explored for their anticancer and radiosensitizing capabilities. These compounds have been tested against various cancer cell lines, with some showing higher activity than traditional chemotherapy drugs. This indicates the potential use of sulfonamide compounds in cancer treatment, either as standalone therapies or in combination with other treatments to enhance efficacy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Catalytic and Synthesis Applications
Sulfonamides have found applications in catalysis and as intermediates in organic synthesis, demonstrating their versatility beyond biological activities. For example, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) has been utilized as an effective catalyst in the synthesis of benzimidazoles and benzodiazepines, showcasing the utility of sulfonamide compounds in facilitating complex chemical reactions (Ghorbani‐Vaghei & Veisi, 2010).
Molecular Structures and Metal Complexes
The study of sulfonamide compounds extends to their molecular structures and the formation of metal complexes, which could have implications in materials science and medicinal chemistry. The synthesis of metal complexes with benzimidazole-derived sulfonamides has been investigated, revealing their potential antimicrobial activity and highlighting the multifaceted applications of sulfonamide compounds in both biological and chemical research (Ashraf et al., 2016).
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-15-7-6-10-26-14-19(24-23(15)26)17-8-5-9-18(12-17)25-31(27,28)22-13-20(29-3)16(2)11-21(22)30-4/h5-14,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUZNSOTNJXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.